molecular formula C10H8O2 B3049847 3-(4-Methylphenyl)prop-2-ynoic acid CAS No. 2227-58-9

3-(4-Methylphenyl)prop-2-ynoic acid

Cat. No.: B3049847
CAS No.: 2227-58-9
M. Wt: 160.17 g/mol
InChI Key: DVXIRBTZXZKOPP-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3-(4-Methylphenyl)prop-2-ynoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 4-methylbenzyl chloride and sodium acetylide.

    Reaction Conditions: The reaction is carried out in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from interfering with the reaction.

    Synthetic Route: The sodium acetylide reacts with 4-methylbenzyl chloride to form 4-methylphenylacetylene.

Chemical Reactions Analysis

3-(4-Methylphenyl)prop-2-ynoic acid undergoes various chemical reactions, including:

Scientific Research Applications

3-(4-Methylphenyl)prop-2-ynoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Methylphenyl)prop-2-ynoic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

3-(4-Methylphenyl)prop-2-ynoic acid can be compared with other similar compounds such as:

Properties

IUPAC Name

3-(4-methylphenyl)prop-2-ynoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O2/c1-8-2-4-9(5-3-8)6-7-10(11)12/h2-5H,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVXIRBTZXZKOPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C#CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00293410
Record name p-Tolyl-propynoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00293410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2227-58-9
Record name 3-(4-Methylphenyl)-2-propynoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2227-58-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name NSC 89331
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC89331
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89331
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name p-Tolyl-propynoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00293410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-methylphenyl)prop-2-ynoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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